

Spectroscopic Profile of 1,1-Dimethoxycyclopentane: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dimethoxycyclopentane

Cat. No.: B1348547

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,1-Dimethoxycyclopentane** (CAS No. 931-94-2), a key building block and protecting group in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure

The chemical structure of **1,1-Dimethoxycyclopentane** is presented below, illustrating the arrangement of atoms within the molecule.

Caption: Chemical structure of **1,1-Dimethoxycyclopentane**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,1-Dimethoxycyclopentane**, sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.15	s	6H	2 x -OCH ₃
1.65 - 1.75	m	4H	2 x -CH ₂ - (adjacent to C(OCH ₃) ₂)
1.50 - 1.60	m	4H	2 x -CH ₂ - (beta to C(OCH ₃) ₂)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
109.5	C	C(OCH ₃) ₂
48.5	CH ₃	2 x -OCH ₃
37.0	CH ₂	2 x -CH ₂ - (adjacent to C(OCH ₃) ₂)
23.5	CH ₂	2 x -CH ₂ - (beta to C(OCH ₃) ₂)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950 - 2850	Strong	C-H stretch (alkane)
1470 - 1440	Medium	C-H bend (alkane)
1150 - 1085	Strong	C-O stretch (acetal)

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
129	5	[M-H] ⁺
99	100	[M-OCH ₃] ⁺
71	30	[C ₅ H ₇ O] ⁺
43	40	[C ₃ H ₇] ⁺

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

NMR Spectroscopy

- **Sample Preparation:** A small quantity of **1,1-Dimethoxycyclopentane** was dissolved in a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube.
- **Data Acquisition:** ¹H and ¹³C NMR spectra were acquired on a Fourier Transform NMR spectrometer. For ¹H NMR, the instrument was typically operated at a frequency of 90 MHz. For ¹³C NMR, a frequency of 22.5 MHz was commonly used.
- **Referencing:** Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

IR Spectroscopy

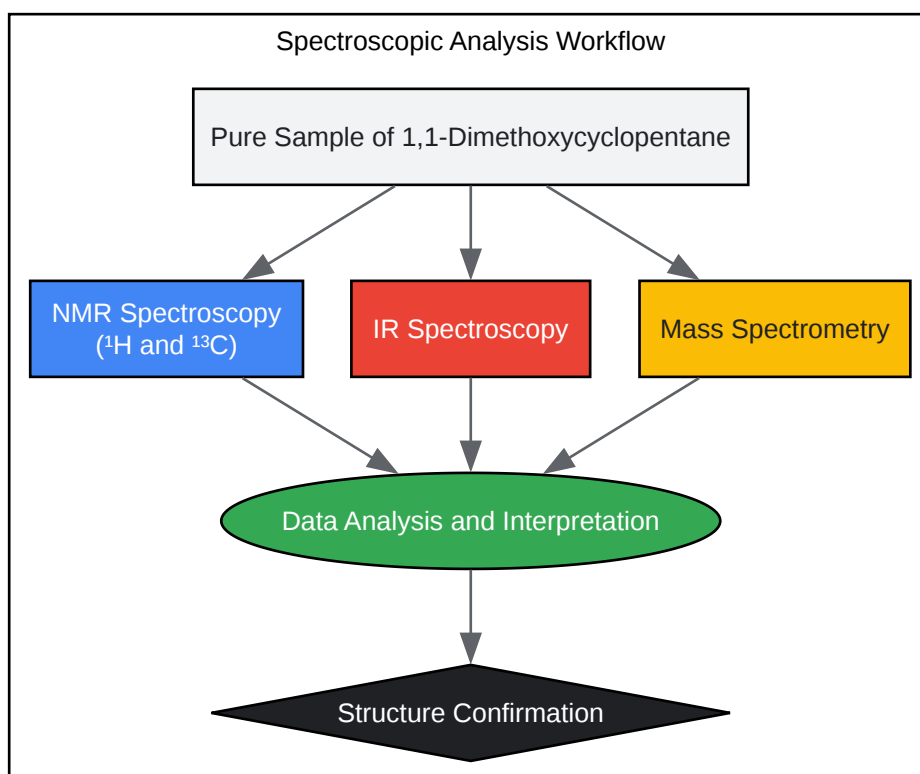
- **Sample Preparation:** A thin film of neat liquid **1,1-Dimethoxycyclopentane** was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Data Acquisition:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum was acquired prior to the sample scan to correct for atmospheric and instrumental interferences.
- **Data Presentation:** The spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry

- **Sample Introduction:** The volatile liquid sample was introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
- **Ionization:** Electron Ionization (EI) was employed, with an electron energy of 70 eV.
- **Mass Analysis:** The resulting ions were separated based on their mass-to-charge ratio (m/z) by a magnetic sector or quadrupole mass analyzer.
- **Detection:** The ion abundance was measured, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z .

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of an organic compound such as **1,1-Dimethoxycyclopentane** is depicted in the following diagram.



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Caption: A generalized workflow for spectroscopic analysis.

This guide provides essential spectroscopic data and methodologies for **1,1-Dimethoxycyclopentane**, serving as a valuable resource for its application in synthetic chemistry and drug development. The presented data facilitates the unambiguous identification and characterization of this important chemical compound.

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